molecular formula C20H12O5 B1672917 Halenaquinone CAS No. 86690-14-4

Halenaquinone

Cat. No. B1672917
CAS RN: 86690-14-4
M. Wt: 332.3 g/mol
InChI Key: SMGBXXZKAPMTBB-FQEVSTJZSA-N
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Description

Halenaquinone is a pentacyclic natural product that has attracted considerable synthetic attention . It was isolated from the marine sponge Xestospongia exigua and showed antibiotic activity against both Staphylococcus aureus and Bacillus subtilis .


Synthesis Analysis

The efficient, 12-14 step total synthesis of Halenaquinone has been achieved . Key steps in the synthetic sequence include proline sulfonamide-catalyzed, Yamada–Otani reaction to establish the C6 all-carbon quaternary stereocenter, multiple novel palladium-mediated oxidative cyclizations to introduce the furan moiety, and oxidative Bergman cyclization to form the final quinone ring .


Molecular Structure Analysis

Halenaquinone has a complex molecular structure. Its molecular formula is C20H12O5 . It has a naphtha[1,8-bc]furan core which has been attributed to impart much of the biological activity due to the presumed strain present in the ring system .


Chemical Reactions Analysis

The construction of the fused tetracyclic BCDE skeleton and the all-carbon quaternary stereocenter at C-6 is a major challenge towards the total synthesis of Halenaquinone . The synthetic strategy includes Ti(Oi-Pr)4-promoted photoenolization/Diels Alder, dehydration, and aromatization reactions .


Physical And Chemical Properties Analysis

Halenaquinone has a molecular weight of 332.306 Da and a monoisotopic mass of 332.068481 Da .

Mechanism of Action

Halenaquinone has been found to inhibit the RAD51–dsDNA binding . A surface plasmon resonance analysis indicated that halenaquinone directly bound to RAD51 . It specifically inhibited dsDNA binding by RAD51 alone or the RAD51–ssDNA complex, but only weakly affected the RAD51–ssDNA binding .

Future Directions

While it remains unclear what future directions await in terms of biological applications of Halenaquinone, it is clear that synthesis should be able to address the needs of both material supply and analogue production, when needed . Halenaquinone has shown promising biological activity, including the inhibition of the proliferation of various cancer cell lines , which suggests potential future directions in cancer therapy research.

properties

IUPAC Name

(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8H,4-5H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGBXXZKAPMTBB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235769
Record name Halenaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86690-14-4
Record name Halenaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086690144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halenaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALENAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X57WT4EJ87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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